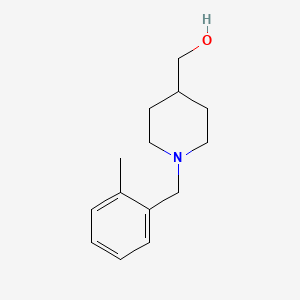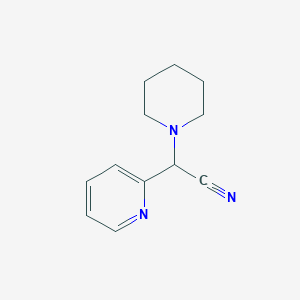![molecular formula C15H14F3NO4 B2851275 Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate CAS No. 1808781-87-4](/img/structure/B2851275.png)
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond.
Mécanisme D'action
The mechanism of action of methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, such as enzymes or receptors, and modulating their activity. The exact target(s) and mechanism(s) of action are the subject of ongoing research.
Biochemical and Physiological Effects:
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and to modulate the activity of certain enzymes. However, further research is needed to fully elucidate its effects and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate in lab experiments is its versatility as a building block for the synthesis of more complex molecules. It also has potential applications in various fields, as discussed above. However, one limitation is its relatively low solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use in the fabrication of organic electronic devices. Research in this area could lead to the development of more efficient and cost-effective devices. Additionally, further studies are needed to explore its potential as a building block for the synthesis of more complex molecules and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate involves the reaction of 3-(but-2-yn-1-ylamino)benzoic acid with methyl 3-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate in the presence of a suitable base. The reaction yields the desired product, which can be purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential inhibitor of cancer cell growth and as an anti-inflammatory agent. In materials science, it has been studied for its potential use in the fabrication of organic electronic devices. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
methyl 3-(but-2-ynoylamino)-3-[4-(trifluoromethoxy)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-3-4-13(20)19-12(9-14(21)22-2)10-5-7-11(8-6-10)23-15(16,17)18/h5-8,12H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCDXWVRKEAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2851199.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
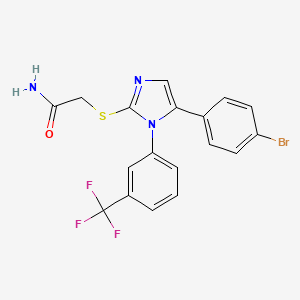
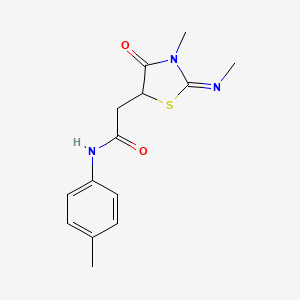

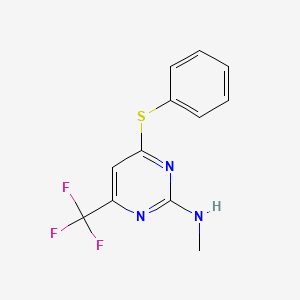
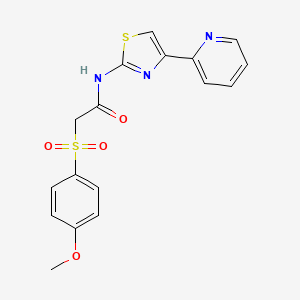
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2851211.png)
